molecular formula C15H10O5 B132149 Thunberginol F CAS No. 147666-82-8

Thunberginol F

Cat. No. B132149
M. Wt: 270.24 g/mol
InChI Key: CFXQRFYFWXTZOJ-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thunberginol F is a phthalide found in Hydrangea macrophylla . It has the IUPAC name (3Z)-3-[(3,4-Dihydroxyphenyl)methylidene]-7-hydroxy-2-benzofuran-1-one .


Synthesis Analysis

Thunberginol F can be synthesized through thermal cyclization reaction of d- and g-ketoamides . This process involves the preparation of 3-substituted isocoumarins and a benzylidenephthalide through thermal cyclization reaction of d- and g-ketoamides, respectively . The resulting isocoumarin and benzylidenephthalide compounds are then deprotected to afford thunberginols A, B, and F .


Molecular Structure Analysis

The molecular formula of Thunberginol F is C15H10O5 . It has an average mass of 270.237 Da and a mono-isotopic mass of 270.052826 Da .


Chemical Reactions Analysis

Thunberginols A, B, and F have been found to inhibit the degranulation processes both before and after an increase in intracellular free Ca2+ levels . This is an essential process for the degranulation and production of cytokines .


Physical And Chemical Properties Analysis

Thunberginol F has a molecular formula of C15H10O5 . It has an average mass of 270.237 Da and a mono-isotopic mass of 270.052826 Da .

Scientific Research Applications

Anti-Allergic and Anti-Inflammatory Properties

Thunberginol F, along with Thunberginols A and B, extracted from Hydrangeae Dulcis Folium, demonstrated substantial inhibitory effects on degranulation and the releases of TNF-alpha and IL-4 in RBL-2H3 cells. Thunberginol F notably inhibited the increase in intracellular free Ca2+ levels, which is critical for degranulation and cytokine production. These findings suggest potential applications of Thunberginol F in anti-allergic treatments (Wang et al., 2007).

Pharmacological Potentials

Thunberginol F is part of a group of natural products that exhibit various pharmacological effects. This compound, along with its derivatives, has been recognized for its antiallergic and antimicrobial properties. Research also indicates that structurally similar compounds have shown potential in anti-HIV activity and other therapeutic areas, hinting at the broad pharmacological capabilities of Thunberginol F and its structural analogs (Danoun et al., 2013).

properties

CAS RN

147666-82-8

Product Name

Thunberginol F

Molecular Formula

C15H10O5

Molecular Weight

270.24 g/mol

IUPAC Name

(3Z)-3-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxy-2-benzofuran-1-one

InChI

InChI=1S/C15H10O5/c16-10-5-4-8(6-12(10)18)7-13-9-2-1-3-11(17)14(9)15(19)20-13/h1-7,16-18H/b13-7-

InChI Key

CFXQRFYFWXTZOJ-QPEQYQDCSA-N

Isomeric SMILES

C1=CC\2=C(C(=C1)O)C(=O)O/C2=C\C3=CC(=C(C=C3)O)O

SMILES

C1=CC2=C(C(=C1)O)C(=O)OC2=CC3=CC(=C(C=C3)O)O

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)OC2=CC3=CC(=C(C=C3)O)O

synonyms

thunberginol F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thunberginol F
Reactant of Route 2
Thunberginol F
Reactant of Route 3
Thunberginol F
Reactant of Route 4
Thunberginol F
Reactant of Route 5
Thunberginol F
Reactant of Route 6
Thunberginol F

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.